2-(1-azepanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Description
2-(1-azepanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). It is a small molecule that selectively targets the mutated form of EGFR, which is commonly found in NSCLC patients.
Scientific Research Applications
Antibacterial Agents
The compound has been identified as exhibiting antibacterial activity and is considered a prospective drug substance . It’s a modified derivative of the fluoroquinolone series, which are known for their broad-spectrum antibiotic capabilities. This suggests potential use in developing new treatments for bacterial infections, particularly those resistant to current antibiotics.
Chemical Standardization
The development of specifications for this compound, as per the recommendations of the European Pharmacopoeia, indicates its role in chemical standardization . This involves establishing quality control procedures and ensuring consistency and purity in pharmaceutical manufacturing.
properties
IUPAC Name |
2-(azepan-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16(12-20-10-6-1-2-7-11-20)19-17-18-15(13-22-17)14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTHJQWYGOIHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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